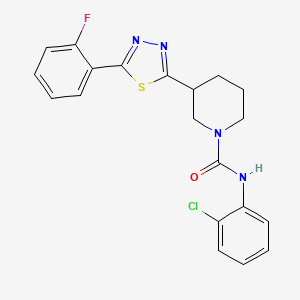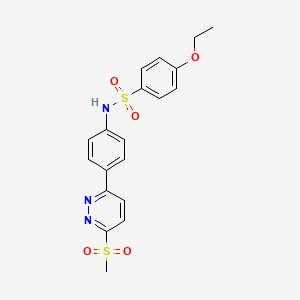
4-ethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various tools such as PROCHECK, WHAT_CHECK, WHATIF, PROSA, ERRAT, PROVE, and VERIFY-3D . These tools can provide valuable insights into the structure of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, organoboron compounds, which may be structurally similar, are known to undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .科学的研究の応用
Antimicrobial and Antitumor Activity
The compound has been evaluated for its potential in antimicrobial and antitumor activities. It serves as a core structure for synthesizing derivatives that exhibit significant biological activities against various bacteria and fungi. For instance, derivatives of this compound have shown promising results in inhibiting the growth of specific human tumor cell lines, indicating its potential as a therapeutic agent in cancer treatment. This suggests that the chemical structure of 4-ethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide and its derivatives can be explored further for developing new antimicrobial and anticancer drugs (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019) (N. Abbassi, El Mostapha Rakib, H. Chicha, L. Bouissane, A. Hannioui, C. Aiello, R. Gangemi, P. Castagnola, C. Rosano, M. Viale, 2014).
Photodynamic Therapy Application
Research has also focused on the application of this compound in photodynamic therapy (PDT), especially in the treatment of cancer. New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized for their use as photosensitizers in PDT. These studies highlight the compound's role in developing agents with high singlet oxygen quantum yield, crucial for effective photodynamic therapy in cancer treatment. The compound's derivatives have shown potential due to their good fluorescence properties and high singlet oxygen quantum yield, making them suitable for Type II PDT mechanisms (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Photophysicochemical Properties for Photocatalytic Applications
The compound and its derivatives have also been evaluated for their photophysicochemical properties, particularly in photocatalytic applications. The synthesis and characterization of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents have provided insights into their suitability for photocatalytic applications. This research opens up avenues for utilizing these compounds in environmental remediation and organic transformations through photocatalysis (Gülen Atiye Öncül, Ö. Öztürk, M. Pişkin, 2021).
Inhibitors in Enzymatic and Biological Systems
Derivatives of 4-ethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide have been synthesized and tested for their inhibitory effects in various enzymatic and biological systems. These compounds have been evaluated for their cytotoxicity and potential as inhibitors of carbonic anhydrase, showcasing their importance in medicinal chemistry and drug discovery processes. The specific derivatives have shown promise in targeting tumor-specific markers and enzymes, which could lead to the development of new therapeutic agents for cancer and other diseases (H. Gul, M. Tuğrak, H. Sakagami, P. Taslimi, I. Gulcin, C. Supuran, 2016).
特性
IUPAC Name |
4-ethoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-3-27-16-8-10-17(11-9-16)29(25,26)22-15-6-4-14(5-7-15)18-12-13-19(21-20-18)28(2,23)24/h4-13,22H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASBYKLTFYEKSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

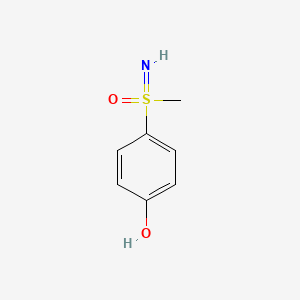
![3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2636545.png)
![7-(3,4-diethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2636547.png)
![Benzo[b]thiophen-2-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2636548.png)
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide](/img/structure/B2636549.png)
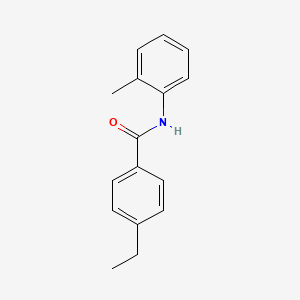
![[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2636551.png)
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide](/img/structure/B2636555.png)
![Ethyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2636557.png)
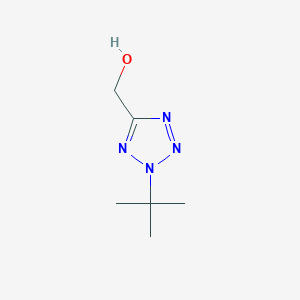
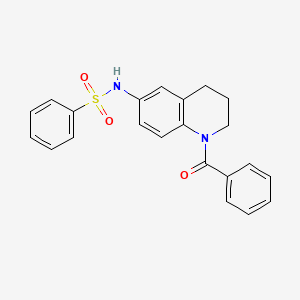
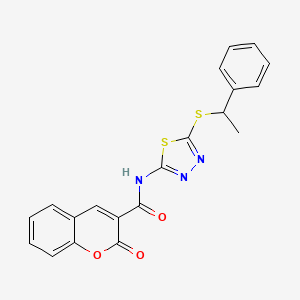
![methyl 2,4-dimethyl-5-[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2636563.png)
